molecular formula C13H8F3N3O B10824809 2-(Pyridin-2-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazole

2-(Pyridin-2-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazole

Cat. No.: B10824809
M. Wt: 279.22 g/mol
InChI Key: JSNWHSDKJSOXET-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazole is a heterocyclic compound that features a trifluoromethoxy group attached to a benzimidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated derivatives, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups .

Scientific Research Applications

2-(Pyridin-2-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)-1H-benzo[d]imidazole
  • 6-(Trifluoromethoxy)-1H-benzo[d]imidazole
  • 2-(Pyridin-2-yl)-6-methoxy-1H-benzo[d]imidazole

Uniqueness

2-(Pyridin-2-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazole is unique due to the presence of both the pyridin-2-yl and trifluoromethoxy groups. The trifluoromethoxy group imparts increased lipophilicity and metabolic stability, while the pyridin-2-yl group enhances the compound’s ability to interact with specific biological targets. This combination of features makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-pyridin-2-yl-6-(trifluoromethoxy)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O/c14-13(15,16)20-8-4-5-9-11(7-8)19-12(18-9)10-3-1-2-6-17-10/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNWHSDKJSOXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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